molecular formula C19H26N2O5 B11181741 Butyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate

Butyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate

Cat. No.: B11181741
M. Wt: 362.4 g/mol
InChI Key: JIYSPLOQWBPFQD-UHFFFAOYSA-N
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Description

Butyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a benzoate ester linked to a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the synthesis of 4-ethyl-3-oxomorpholine. This can be achieved through the reaction of ethylamine with diethyl oxalate, followed by cyclization.

    Acetylation: The morpholine derivative is then acetylated using acetic anhydride to form 4-ethyl-3-oxomorpholin-2-yl acetate.

    Amidation: The acetylated morpholine is reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with butanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: 4-aminobenzoic acid and butanol from ester hydrolysis.

Scientific Research Applications

Chemistry

In organic synthesis, Butyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be explored as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

Due to its potential biological activity, this compound may be investigated for therapeutic applications. It could serve as a scaffold for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In industrial applications, this compound could be used in the formulation of specialty chemicals, such as coatings, adhesives, or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Butyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The morpholine ring and ester groups could facilitate binding to specific molecular targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate
  • Methyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate
  • Propyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate

Uniqueness

Butyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester may provide different pharmacokinetic properties compared to its ethyl or methyl counterparts, potentially leading to variations in absorption, distribution, metabolism, and excretion.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

butyl 4-[[2-(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C19H26N2O5/c1-3-5-11-26-19(24)14-6-8-15(9-7-14)20-17(22)13-16-18(23)21(4-2)10-12-25-16/h6-9,16H,3-5,10-13H2,1-2H3,(H,20,22)

InChI Key

JIYSPLOQWBPFQD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(CCO2)CC

Origin of Product

United States

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